molecular formula C8H10FNO3 B15363550 Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15363550
M. Wt: 187.17 g/mol
InChI Key: MSIIPASTDMOBNQ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate is a fluorinated bicyclic compound with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:

  • Fluorination: The starting material undergoes fluorination to introduce the fluorine atom at the 5-position.

  • Cyclization: The fluorinated intermediate is then subjected to cyclization to form the bicyclic structure.

  • Carboxylation: Finally, the carboxylate group is introduced at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the fluorine atom or other functional groups.

  • Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form its corresponding carboxylic acid.

  • Reduction: Reduction can lead to the formation of a fluorinated cyclohexane derivative.

  • Substitution: Substitution reactions can yield a variety of fluorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine's effects on biological systems.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for pharmaceuticals targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

  • Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the oxo group present in Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate.

  • Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the fluorine atom.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the oxo group, which can significantly impact its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds, characterized by a unique azabicyclo structure. The presence of a fluorine atom and a carboxylate group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that the compound possesses inhibitory effects against various bacterial strains. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. A study reported an IC50 value of approximately 10 μM against leukemia L-1210 cells, indicating moderate cytotoxicity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication, similar to other azabicyclic compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinically relevant bacterial strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1
Pseudomonas aeruginosa2

The results indicated that the compound was particularly effective against gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested on various cancer cell lines.

Cell LineIC50 (μM)
L1210 Leukemia10
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)Not Active

The compound exhibited selective cytotoxicity towards leukemia cells while showing less activity against solid tumor cell lines like HeLa and MCF7.

Properties

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11)

InChI Key

MSIIPASTDMOBNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2=O)F

Origin of Product

United States

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